molecular formula C14H20N2O2 B13942718 4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide CAS No. 415693-17-3

4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide

Cat. No.: B13942718
CAS No.: 415693-17-3
M. Wt: 248.32 g/mol
InChI Key: CGTJLPIPSVQBQV-QWHCGFSZSA-N
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Description

4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide is a complex organic compound with a unique structure that includes a dimethylamino group, a hydroxycyclopentyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.

    Cyclopentyl Group Addition: The hydroxycyclopentyl group can be added through a series of reactions involving cyclopentene and subsequent hydroxylation.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, depending on the specific biological pathway involved. The dimethylamino group and hydroxycyclopentyl moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylamino)-2-pyrrolidinemethanol: Similar in structure but with a pyrrolidine ring instead of a cyclopentyl group.

    4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium: A derivative with a pyridinium cation and fluorine substituents.

Uniqueness

4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its hydroxycyclopentyl group provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.

Properties

CAS No.

415693-17-3

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide

InChI

InChI=1S/C14H20N2O2/c1-16(2)11-8-6-10(7-9-11)14(18)15-12-4-3-5-13(12)17/h6-9,12-13,17H,3-5H2,1-2H3,(H,15,18)/t12-,13+/m0/s1

InChI Key

CGTJLPIPSVQBQV-QWHCGFSZSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C(=O)N[C@H]2CCC[C@H]2O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2CCCC2O

Origin of Product

United States

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